molecular formula C7H3BrF3N3 B15065744 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1211583-99-1

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B15065744
CAS No.: 1211583-99-1
M. Wt: 266.02 g/mol
InChI Key: XSJVEOAAQDQTEK-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a pyrazolo[4,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[4,3-b]pyridine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazolo[4,3-b]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium carbonate (Cs2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The pyrazolo[4,3-b]pyridine core can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate) in solvents like tetrahydrofuran or toluene.

    Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) in appropriate solvents.

Major Products Formed

    Substitution Reactions: Substituted pyrazolo[4,3-b]pyridines with various functional groups.

    Coupling Reactions: Biaryl or alkyne-substituted pyrazolo[4,3-b]pyridines.

    Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the pyrazolo[4,3-b]pyridine core.

Scientific Research Applications

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other protein targets.

    Materials Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of organic electronic materials.

    Chemical Biology: The compound can be used as a probe to study biological processes involving pyrazolo[4,3-b]pyridine derivatives.

    Agrochemicals: The compound may be explored for its potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can serve as a handle for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylpyridine: Similar brominated pyridine derivative with different substituents.

    6-Trifluoromethylpyridine: Pyridine derivative with a trifluoromethyl group but lacking the pyrazole ring.

    3-Bromo-5-(trifluoromethyl)pyridine: Another brominated and trifluoromethylated pyridine derivative.

Uniqueness

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group on a pyrazolo[4,3-b]pyridine core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with diverse applications.

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-5-4(13-14-6)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJVEOAAQDQTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210775
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211583-99-1
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211583-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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